

In Vitro Pharmacological Profile of MPP-PICA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Mpp-pica*
Cat. No.: *B10820223*

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This guide provides a detailed in vitro pharmacological profile of Methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3-phenylpropanoate, commonly known as 5F-**MPP-PICA** or MPHP-2201. As a synthetic cannabinoid receptor agonist (SCRA), understanding its interaction with cannabinoid receptors and downstream signaling pathways is critical for researchers in pharmacology, toxicology, and drug development. This document synthesizes available data on its receptor binding and functional activity, and provides detailed protocols for its in vitro characterization.

Introduction: Chemical Identity and Classification

5F-**MPP-PICA** is a synthetic cannabinoid belonging to the indole-3-carboxamide class.[1] These compounds are designed to mimic the effects of Δ^9 -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.[2][3] The structure of 5F-**MPP-PICA** features a 1-(5-fluoropentyl)-1H-indole-3-carboxamide core linked to a methyl phenylalaninate group. This specific chemical structure influences its binding affinity and functional efficacy at cannabinoid receptors.

Chemical Structure:

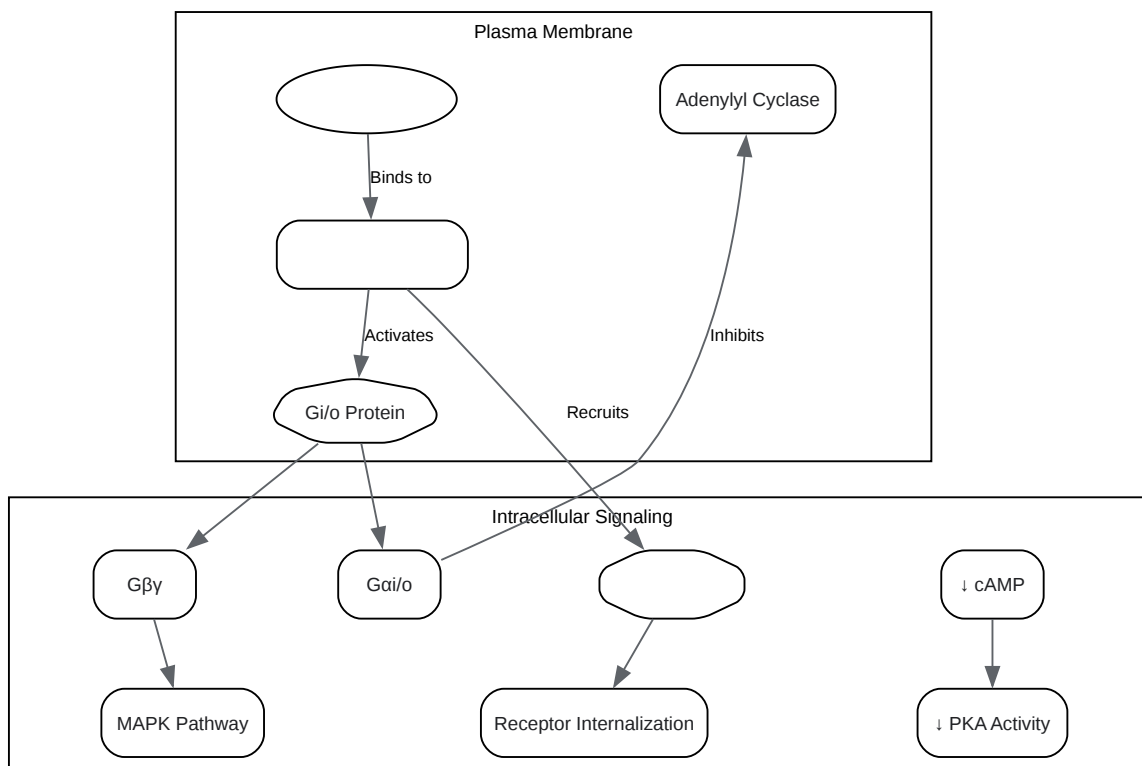
- IUPAC Name: Methyl 2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenyl-propanoate
- Molecular Formula: C₂₄H₂₇FN₂O₃
- Molecular Weight: 410.48 g/mol

Mechanism of Action: Cannabinoid Receptor Agonism

MPP-PICA and its fluorinated analog, **5F-MPP-PICA**, exert their primary pharmacological effects through the activation of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and on immune cells, playing a role in inflammation and immune modulation.

Cannabinoid Receptor Signaling Pathway

The activation of CB1 and CB2 receptors by an agonist like **5F-MPP-PICA** typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, these receptors can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. A critical aspect of GPCR signaling is the recruitment of β -arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G-protein-independent signaling pathways.



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Caption: Cannabinoid receptor signaling pathway activated by 5F-**MPP-PICA**.

In Vitro Pharmacological Data

The following table summarizes the available in vitro pharmacological data for 5F-**MPP-PICA** and related compounds. It is important to note that specific binding affinity data (K_i) for 5F-**MPP-PICA** is not readily available in the public literature. Therefore, data for the structurally similar compound 5F-MDMB-PICA is provided for context.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |
|----------------------------|--------------------|---------------------|-------------|-------------|-----------|
| 5F-MPP-PICA (S-enantiomer) | CB1 | Membrane Potential | pEC50 | 8.34 ± 0.05 | [4] |
| Emax | 108 ± 3% | [4] | | | |
| CB2 | Membrane Potential | pEC50 | 8.13 ± 0.07 | [4] | |
| Emax | 99 ± 2% | [4] | | | |
| 5F-MDMB-PICA | CB1 | Radioligand Binding | Ki | 0.38 nM | [5] |
| GTPyS Binding | EC50 | 1.46 nM | [6] | | |

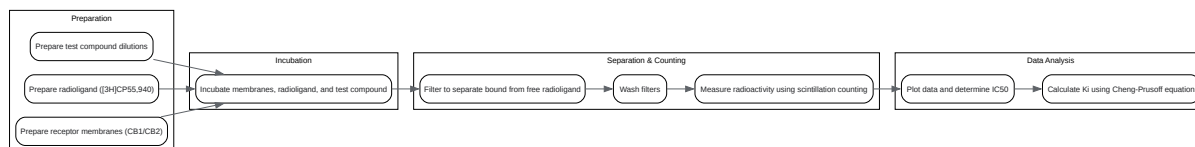
Note: The Emax values for 5F-MPP-PICA are relative to the full agonist CP55,940.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of compounds like 5F-MPP-PICA.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.



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Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

- Cell membranes expressing human CB1 or CB2 receptors
- Radioligand: [³H]CP55,940
- Test compound (e.g., 5F-MPP-PICA)
- Non-specific binding control: WIN55,212-2 (10 μM)
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4
- 96-well filter plates (GF/C)
- Scintillation counter and cocktail

Procedure:

- Preparation: Prepare serial dilutions of the test compound in assay buffer.

- Incubation: In a 96-well plate, add in the following order:
 - Assay buffer
 - Test compound or vehicle or non-specific binding control
 - Radioligand ($[^3\text{H}]\text{CP55,940}$) at a final concentration equal to its K_d
 - Receptor membranes (5-20 μg protein per well)
- Incubate the plate at 30°C for 90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
- Washing: Wash the filters three times with ice-cold wash buffer.
- Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.

Materials:

- CHO cells stably expressing human CB1 or CB2 receptors
- Test compound (e.g., 5F-**MPP-PICA**)
- Forskolin
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit)
- Cell culture medium and reagents

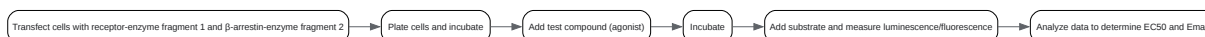
Procedure:

- Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.
- Compound Addition:
 - For agonist testing, add serial dilutions of the test compound to the cells.
 - For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
- Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
- Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the chosen assay kit.
- Data Analysis:
 - Generate a standard curve using the provided cAMP standards.
 - Determine the cAMP concentration in each well from the standard curve.
 - Plot the cAMP concentration against the logarithm of the test compound concentration.

- Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into a G-protein-independent signaling pathway.



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Caption: Workflow for a β-arrestin recruitment assay using enzyme complementation.

Materials:

- HEK293 cells
- Expression vectors for CB1 or CB2 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase)
- Expression vector for β-arrestin-2 fused to the complementary fragment of the reporter enzyme
- Test compound (e.g., 5F-**MPP-PICA**)
- Assay substrate for the reporter enzyme
- Luminometer or fluorometer

Procedure:

- Transfection: Co-transfect the cells with the receptor and β-arrestin expression vectors.
- Cell Plating: Seed the transfected cells into a 96-well plate.
- Compound Addition: Add serial dilutions of the test compound to the wells.

- Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes).
- Detection: Add the enzyme substrate to the wells and measure the resulting luminescence or fluorescence signal.
- Data Analysis:
 - Plot the signal against the logarithm of the test compound concentration.
 - Determine the EC50 and Emax values using non-linear regression analysis.

Potential for Off-Target Activity

While the primary targets of 5F-**MPP-PICA** are the CB1 and CB2 receptors, it is crucial for a comprehensive pharmacological profile to consider potential off-target interactions. Studies on other synthetic cannabinoids have revealed that some can interact with a range of other receptors and ion channels, although often at higher concentrations than those required for cannabinoid receptor activation.^[7] Researchers should consider screening 5F-**MPP-PICA** against a panel of common off-targets, particularly other GPCRs and ion channels, to assess its selectivity and potential for producing effects not mediated by cannabinoid receptors.

Conclusion

5F-**MPP-PICA** is a potent synthetic cannabinoid receptor agonist with activity at both CB1 and CB2 receptors. Its in vitro pharmacological profile is characterized by high efficacy in functional assays. This technical guide provides a foundation for researchers working with this compound by summarizing its known pharmacological properties and offering detailed protocols for its further characterization. A complete understanding of its binding affinity, functional signaling profile, and potential off-target effects is essential for interpreting experimental results and for the development of future research in the field of cannabinoid pharmacology.

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